N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[3-(Acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a carboxamide group at position 6 and an acetylamino-substituted phenyl ring at position N3. Modifications to the core structure and substituents significantly influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-9(20)17-10-3-2-4-11(7-10)18-13(21)12-8-16-15-19(14(12)22)5-6-23-15/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYELSOLNXXSZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods:Biological Activity
N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core with an acetylamino group attached to a phenyl ring. This unique structure contributes to its diverse biological properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Advanced synthetic methods include:
- Microwave-assisted synthesis : Enhances reaction rates and yields.
- Solvent-free conditions : Reduces environmental impact and improves efficiency.
Biological Activities
This compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research indicates potential effectiveness against certain cancer cell lines, suggesting it may inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Summary of Biological Activities
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Targeting Specific Receptors : The compound may interact with specific receptors or enzymes that are crucial in disease pathways.
- Inducing Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
- Disruption of Microbial Metabolism : For its antimicrobial effects, it could interfere with essential metabolic processes in bacteria.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Study : A study evaluated the compound's effect on human breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis.
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Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.
- Findings : Enhanced activity was noted when used in combination with standard antibiotics.
- Reference :
Comparison with Similar Compounds
Table 1: Core Structure Variations
Substituent Effects
Position 5 and 7 Modifications
- 5-(4-Methoxyphenyl)-7-methyl derivatives () exhibit increased lipophilicity due to the methyl group at position 5.
- 5-Phenyl derivatives (e.g., compound 4b in ) lack the acetylamino group but include ester functionalities, which may reduce metabolic stability compared to carboxamides .
Position 6 Functional Groups
- Carboxylate esters () are common in antimicrobial candidates but are prone to hydrolysis.
Table 2: Substituent Comparisons
Functional Group Modifications
Carboxamide vs. Carboxylate
- Ethyl carboxylate derivatives () demonstrate moderate antibacterial activity but lower solubility in aqueous media compared to carboxamides. The target compound’s carboxamide group improves water solubility and bioavailability .
- N-Phenylhydrazinecarbothioamide (compound 7 in ) introduces a thioamide group, which may confer metal-chelating properties but reduce metabolic stability .
Aromatic Substitutions
- 4-Ethoxyphenethyl () and 4-methoxyphenethyl substituents () increase steric bulk compared to the target’s acetylamino phenyl group. These modifications can hinder binding to compact active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
